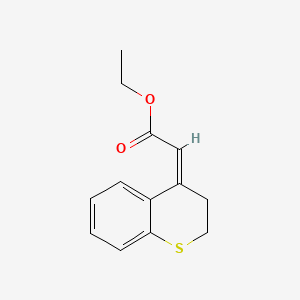

Ethyl 2-(thiochroman-4-ylidene)acetate

Beschreibung

Ethyl 2-(thiochroman-4-ylidene)acetate is a sulfur-containing heterocyclic ester characterized by a thiochroman-4-ylidene core fused with an ethyl acetate moiety. Thiochromans are bicyclic systems comprising a benzene ring fused to a tetrahydrothiopyran ring, where sulfur replaces oxygen in the thiopyran moiety. This structural feature enhances lipophilicity and may influence metabolic stability and binding interactions in biological systems .

Eigenschaften

Molekularformel |

C13H14O2S |

|---|---|

Molekulargewicht |

234.32 g/mol |

IUPAC-Name |

ethyl (2Z)-2-(2,3-dihydrothiochromen-4-ylidene)acetate |

InChI |

InChI=1S/C13H14O2S/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,9H,2,7-8H2,1H3/b10-9- |

InChI-Schlüssel |

WGZAKEXJAWEUNE-KTKRTIGZSA-N |

Isomerische SMILES |

CCOC(=O)/C=C\1/CCSC2=CC=CC=C12 |

Kanonische SMILES |

CCOC(=O)C=C1CCSC2=CC=CC=C12 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(thiochroman-4-ylidene)acetate typically involves the conjugate addition of Grignard reagents to thiochromones, catalyzed by copper salts. This method provides a unified approach to both 2-alkylthiochroman-4-ones and thioflavanones . The reaction conditions often include the use of trimethylsilyl chloride as an additive and CuCN∙2LiCl as the copper source to achieve high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(thiochroman-4-ylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiochroman derivative.

Substitution: Nucleophilic substitution reactions can occur at the ester or thiochroman moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiochroman derivatives.

Substitution: Various substituted thiochroman derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(thiochroman-4-ylidene)acetate has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a precursor in the synthesis of pharmacologically active molecules.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.

Biological Studies: The compound’s derivatives are studied for their antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of ethyl 2-(thiochroman-4-ylidene)acetate involves its interaction with various molecular targets. The compound can undergo conjugate addition reactions, forming adducts with nucleophiles. This reactivity is leveraged in organic synthesis to create complex molecules with potential biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical attributes of Ethyl 2-(thiochroman-4-ylidene)acetate and its analogs:

<sup>a</sup> logP values estimated based on analogous compounds (e.g., Ethyl 2-(piperidin-4-yl)acetate: logP = 1.3 ).

Key Observations:

- Thiochroman vs. Chromene: Replacing sulfur with oxygen (e.g., chromene in ) reduces molecular weight and slightly decreases lipophilicity (logP ~2.3 vs. ~2.1). Sulfur’s larger atomic size may enhance π-π stacking and van der Waals interactions in biological targets.

- Heterocyclic Influence: Pyrimidine-based esters (e.g., ) exhibit moderate solubility due to polar substituents (thietan-3-yloxy), whereas thiophene-containing analogs (e.g., ) are highly lipophilic, limiting aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.